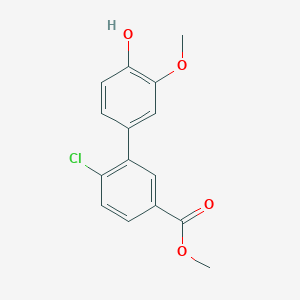
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol (also known as 4-CMP) is a phenolic compound used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 222.66 g/mol and is composed of two phenol rings, one of which is chlorinated, and a methoxycarbonyl group. It is used in a variety of laboratory experiments, including organic synthesis and drug discovery.
Wissenschaftliche Forschungsanwendungen
4-CMP is used in a wide range of scientific research applications, from organic synthesis and drug discovery to biochemical and physiological studies. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers and polymeric materials. In addition, it has been used in the synthesis of various polysaccharides and polysaccharide-based materials.
Wirkmechanismus
4-CMP is an aromatic compound and its mechanism of action is based on its ability to form complexes with other molecules. This property enables it to interact with other molecules and form complexes that can be used in a variety of scientific research applications. Its aromatic structure enables it to form hydrogen bonds with other molecules, which helps to stabilize the complex and increase its stability.
Biochemical and Physiological Effects
4-CMP has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that 4-CMP has anti-inflammatory, anti-oxidative, and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
4-CMP has a number of advantages for laboratory experiments. It is a relatively stable compound with a high purity level of 95%. It is also relatively inexpensive and can be easily synthesized. However, it is not very soluble in water, which can limit its use in some experiments. In addition, it is potentially hazardous and should be handled with caution.
Zukünftige Richtungen
The potential of 4-CMP for use in scientific research is still being explored. Future studies could focus on further exploring its potential anti-inflammatory, anti-oxidative, and anti-cancer activities. In addition, further research could be conducted to explore its potential as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, research could be conducted to investigate its potential for use in the synthesis of various polymers and polymeric materials. Finally, further research could be conducted to explore its potential for use in the synthesis of various polysaccharides and polysaccharide-based materials.
Synthesemethoden
4-CMP is synthesized via a reaction between 2-chloro-5-methoxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at temperatures between 70 and 80 °C and yields a 95% pure product.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(4-hydroxy-3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-9(4-6-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYXTYQWYSNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685772 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261898-91-2 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

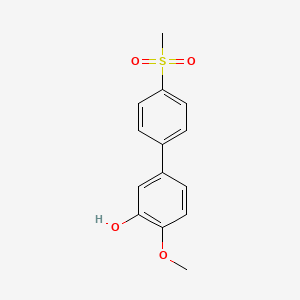
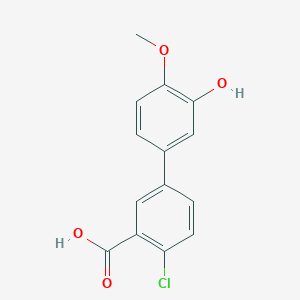
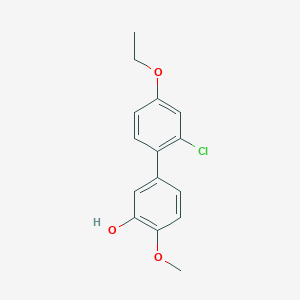




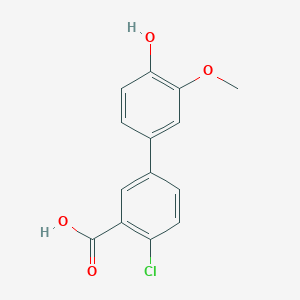
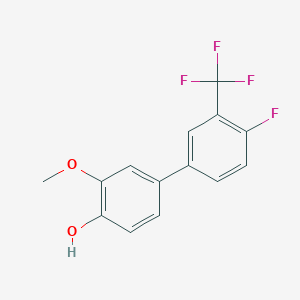
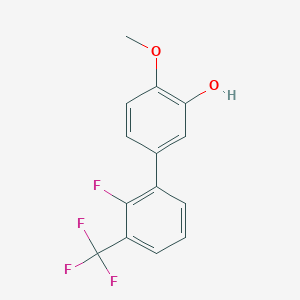
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
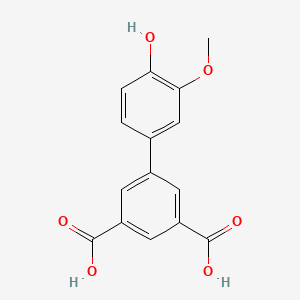
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)